Benzene, dichloro(trichlorosilyl)-

描述

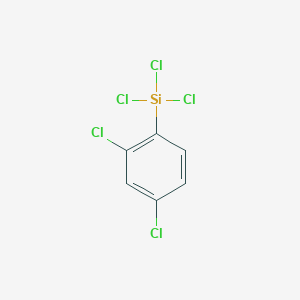

“Benzene, dichloro(trichlorosilyl)-” appears to be a derivative of benzene, a cyclic hydrocarbon with a chemical formula C6H61. It is likely that two of the hydrogen atoms in benzene are replaced by chlorine atoms, and one of the hydrogen atoms is replaced by a trichlorosilyl group. However, specific information about “Benzene, dichloro(trichlorosilyl)-” is not readily available in the sources I found234.

Synthesis Analysis

The synthesis of benzene derivatives typically involves various chemical reactions. For instance, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC5. However, the specific synthesis process for “Benzene, dichloro(trichlorosilyl)-” is not detailed in the sources I found.Molecular Structure Analysis

Benzene has a planar hexagonal structure in which all the carbon atoms are sp2 hybridized, and all the carbon-carbon bonds are equal in length1. In the case of “Benzene, dichloro(trichlorosilyl)-”, it is likely that the structure includes a benzene ring with two chlorine atoms and a trichlorosilyl group attached. However, the specific molecular structure is not provided in the sources I found16.

Chemical Reactions Analysis

Benzene and its derivatives can undergo various chemical reactions. For example, benzene adds hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts5. However, the specific chemical reactions involving “Benzene, dichloro(trichlorosilyl)-” are not detailed in the sources I found.Physical And Chemical Properties Analysis

Benzene and its derivatives have unique physical and chemical properties. For example, benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma9. However, the specific physical and chemical properties of “Benzene, dichloro(trichlorosilyl)-” are not detailed in the sources I found10911.科学研究应用

Catalysis and Synthesis

Benzene, dichloro(trichlorosilyl)-, and related compounds have been utilized in various catalytic and synthetic processes. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Pharmaceutical Applications

In pharmaceutical research, compounds like 1-Benzenesulfinyl piperidine, in combination with other reagents, have been used for the conversion of thioglycosides to glycosyl triflates, which are key in the formation of diverse glycosidic linkages (Crich & Smith, 2001).

Material Science and Nanotechnology

In the field of material science and nanotechnology, certain benzene derivatives have shown unique properties. For instance, chiral tris(phenylisoxazolyl)benzenes have been observed to form helical stacks with strong circular dichroism and polarized luminescence, which can be controlled by external stimuli (Ikeda et al., 2012).

Environmental Applications

In environmental studies, chlorinated benzenes, including derivatives of benzene, dichloro(trichlorosilyl)-, have been investigated for their usage and effects. For example, chlorinated benzenes have been employed in various applications, such as pesticides and fungicides, and their environmental fate has been a subject of study (Morita, 1977).

Photochemistry

Studies in photochemistry have explored the dissociation pathways of benzene trications, which is fundamental in understanding the mechanism of dissociative ionization of benzene after irradiation in intense laser fields (Zyubina et al., 2002).

Catalytic Oxidation

The catalytic oxidation behavior of chlorinated benzenes has been examined, shedding light on the oxidation process and the role of structural and electronic factors in these reactions (Wang et al., 2015).

安全和危害

Benzene and its derivatives can pose various safety and health hazards. For instance, many workers are unaware of the potential hazards in their work environment, which makes them more vulnerable to injury12. However, the specific safety and hazards associated with “Benzene, dichloro(trichlorosilyl)-” are not detailed in the sources I found.

未来方向

The future directions for benzene and its derivatives could involve various applications in fields such as health, laboratory synthesis, and other applications such as rubber synthesis13. However, the specific future directions for “Benzene, dichloro(trichlorosilyl)-” are not detailed in the sources I found132.

Please note that the information provided is based on the available sources and there might be more comprehensive and specific information about “Benzene, dichloro(trichlorosilyl)-” in scientific literature or databases not covered in this search.

属性

IUPAC Name |

trichloro-(2,4-dichlorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl5Si/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPUEAJRHABYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, dichloro(trichlorosilyl)- | |

CAS RN |

27137-85-5 | |

| Record name | Benzene, dichloro(trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。